molecular formula C24H27N3O4 B10994547 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

Cat. No.: B10994547
M. Wt: 421.5 g/mol
InChI Key: URVWIDRCTBHGRK-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone features a hybrid structure combining a 6,7-dimethoxy-substituted dihydroisoquinoline moiety and a 5-(4-methoxyphenyl)-3-methylpyrazole group, linked via an ethanone bridge. The methoxy groups at positions 6 and 7 of the isoquinoline enhance solubility and may influence metabolic stability, whereas the 4-methoxyphenyl substituent on the pyrazole introduces steric bulk and electron-donating effects.

Synthetic routes for analogous compounds involve acetylation of dihydroisoquinoline precursors (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with acetic anhydride in pyridine, yielding ethanone-bridged products in high yields (~89%) . The pyrazole component may be synthesized via condensation reactions of α,β-unsaturated ketones with hydrazines or via cyclocondensation of aldehydes (e.g., 4-methoxybenzaldehyde) with diketones, as described in studies of structurally related pyrazole derivatives .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

InChI

InChI=1S/C24H27N3O4/c1-15-20(24(26-25-15)16-5-7-19(29-2)8-6-16)13-23(28)27-10-9-17-11-21(30-3)22(31-4)12-18(17)14-27/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,25,26)

InChI Key

URVWIDRCTBHGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of 368.44 g/mol. The compound features a dihydroisoquinoline moiety and a pyrazole ring, which are known to impart various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cell lines.
  • Inhibition of Metastasis : The compound has been reported to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

2. Antioxidant Properties

The presence of methoxy groups in the structure contributes to the antioxidant activity of the compound. It scavenges free radicals and reduces oxidative stress in cellular environments, which is beneficial for preventing cellular damage.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity : It interacts with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a role in drug metabolism.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

StudyFindings
Manolov et al. (2016)Synthesis and characterization of isoquinoline derivatives showed promising anticancer activity against lung cancer cell lines .
Intagliata et al. (2022)Investigation into sigma receptor ligands revealed that similar structures can modulate pain pathways effectively .
PMC6350083 (2018)Highlighted the role of methoxy-substituted compounds in inhibiting specific cancer cell lines without affecting normal fibroblasts .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The compound may function similarly due to its structural features. In a study examining pyrazole-linked thiazoline and benzoxazolone derivatives, compounds demonstrated selective inhibition of cyclooxygenase-II (COX-II), which is crucial in the inflammatory response . The potential for this compound to act as a COX-II inhibitor could be explored further.

Anticancer Activity

The isoquinoline structure has been associated with anticancer properties. Compounds containing isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant detailed investigation.

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective effects. Studies have indicated that such compounds can provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The neuroprotective potential of this specific compound could be an essential area for future research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. The presence of methoxy groups and the specific arrangement of the isoquinoline and pyrazole moieties may enhance its biological activity. Comparative studies with similar compounds could yield insights into how modifications affect efficacy and selectivity.

Case Studies

StudyFindingsImplications
Chahal et al. (2023)Identified pyrazole derivatives with high COX-II selectivitySuggests potential for developing anti-inflammatory drugs
Manolov & Ivanov (2016)Reported on bis(isoquinoline) compounds with anticancer activitySupports further exploration of isoquinoline derivatives in cancer therapy
Solomin et al. (2024)Investigated inhibitors based on isoquinoline structures for bacterial systemsHighlights versatility in applications beyond traditional pharmacology

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Features
Target Compound Dihydroisoquinoline + Pyrazole 6,7-dimethoxy (isoquinoline); 5-(4-methoxyphenyl), 3-methyl (pyrazole) Hybrid structure with dual aromatic systems; electron-donating methoxy groups
Compound Dihydroisoquinolinium 3,4-dimethoxyphenylmethyl; methyl groups Quaternary ammonium structure; enhanced polarity and potential CNS activity
Compound Dihydrothiazolo-pyridine + Pyrazole 4-fluoro-3-methylphenyl; ethyl (pyrazole) Thiazolo-pyridine core; electron-withdrawing fluoro substituent
Compounds (3a–c) Pyrazole derivatives Furyl, chlorophenyl, methoxyphenyl (α,β-unsaturated ketones) Antimicrobial activity linked to aryl substituents

Physicochemical and Pharmacological Properties

Solubility and Stability

  • The target compound’s methoxy groups improve water solubility compared to nonpolar analogues (e.g., ’s fluoro-substituted pyrazole). However, steric hindrance from the 4-methoxyphenyl group may reduce membrane permeability .

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